molecular formula C18H30O2 B12629090 1-Methoxy-2-(undecyloxy)benzene CAS No. 921938-30-9

1-Methoxy-2-(undecyloxy)benzene

Cat. No.: B12629090
CAS No.: 921938-30-9
M. Wt: 278.4 g/mol
InChI Key: OTULPEITZXOVCF-UHFFFAOYSA-N
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Description

1-Methoxy-2-(undecyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a methoxy group at the first position and an undecyloxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(undecyloxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with an undecyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(undecyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-2-(undecyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-2-(undecyloxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-2-(undecyloxy)benzene is unique due to the presence of the long undecyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

921938-30-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-methoxy-2-undecoxybenzene

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19-2/h11-12,14-15H,3-10,13,16H2,1-2H3

InChI Key

OTULPEITZXOVCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=CC=C1OC

Origin of Product

United States

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